molecular formula C15H13N3O2S B12025408 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone CAS No. 83796-44-5

1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone

Cat. No.: B12025408
CAS No.: 83796-44-5
M. Wt: 299.3 g/mol
InChI Key: VPVHSSHLCMHCBJ-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
  • 1,3-benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 1,3-benzodioxole-5-carbaldehyde N-(4-fluorophenyl)thiosemicarbazone

Uniqueness

1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylthiosemicarbazone moiety is particularly effective in forming metal complexes and exhibiting antimicrobial and anticancer properties .

Properties

CAS No.

83796-44-5

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H13N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h1-9H,10H2,(H2,17,18,21)/b16-9+

InChI Key

VPVHSSHLCMHCBJ-CXUHLZMHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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